molecular formula C15H15N3O2S2 B2419876 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide CAS No. 912623-57-5

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide

Cat. No. B2419876
CAS RN: 912623-57-5
M. Wt: 333.42
InChI Key: CZSJGAYGOYSSPJ-UHFFFAOYSA-N
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Description

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide, also known as TPS, is a chemical compound that has gained significant attention in scientific research. TPS is a sulfonamide-based inhibitor that selectively targets carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer cells. In

Scientific Research Applications

Synthesis of Novel Derivatives

The compound has been used in the synthesis of a new series of 1,3-thiazole, pyrano[2,3-d]thiazole and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives using hydrazonoyl halides as precursors . This shows its potential in the creation of novel compounds with potentially unique properties.

Antitumor Activity

Some derivatives of the compound have been evaluated against a breast cancer cell line for their antitumor activity . This suggests potential applications in cancer research and treatment.

Antioxidant Activity

Thiazolo[4,5-b]pyridines, a class of compounds to which our compound belongs, have been identified to exhibit high antioxidant activity . Antioxidants are crucial in protecting the body from damage by free radicals, and thus this compound could have potential applications in health and wellness.

Antimicrobial Activity

Thiazolo[4,5-b]pyridines have also been reported to have antimicrobial properties . This suggests potential applications in the development of new antibiotics or antiseptics.

Green Chemistry

The compound has been used as a green solvent for the synthesis of various thiazolo[5,4-b]pyridines . This highlights its potential role in promoting environmentally friendly practices in chemistry.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The compound has been used as a template to afford multi-heterocyclic phosphoinositide 3-kinase (PI3K) inhibitors with high potency . PI3K inhibitors are a class of medication that are being researched for their potential to treat cancer.

Antifungal Activity

Thiazolo[4,5-b]pyridines have been reported to have antifungal properties . This suggests potential applications in the treatment of fungal infections.

Herbicidal Activity

Thiazolo[4,5-b]pyridines have been reported to have herbicidal properties . This suggests potential applications in agriculture, particularly in weed control.

Mechanism of Action

Target of Action

The primary target of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide interacts with its target, PI3K, by inhibiting its activity . The compound’s sulfonamide functionality was found to be important for PI3Kα inhibitory activity . The compound’s N-heterocyclic core was directly involved in the binding to the kinase through key hydrogen bonds interaction .

Biochemical Pathways

The inhibition of PI3K by N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide affects the PI3K/AKT/mTOR pathway . This pathway is critical for many cellular functions including growth, proliferation, differentiation, motility, survival and intracellular trafficking . Inhibition of this pathway can lead to reduced cancer cell proliferation and survival .

Pharmacokinetics

The compound’s potent inhibitory activity suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the action of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide is the inhibition of PI3K, leading to a decrease in the proliferation and survival of cancer cells . The compound showed extremely strong PI3Kα inhibitory activity with an IC50 of 3.6 nM .

properties

IUPAC Name

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-2-9-22(19,20)18-12-6-3-5-11(10-12)14-17-13-7-4-8-16-15(13)21-14/h3-8,10,18H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSJGAYGOYSSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815221
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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